Cas no 325980-59-4 (n-Benzyl-4-bromo-n-methylbenzamide)

Technical Introduction: n-Benzyl-4-bromo-N-methylbenzamide n-Benzyl-4-bromo-N-methylbenzamide is a brominated aromatic amide derivative with applications in organic synthesis and pharmaceutical research. Its molecular structure features a benzyl group and a bromine substituent at the para position, offering reactivity for cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The N-methyl group enhances stability while maintaining versatility in further functionalization. This compound is valued for its role as an intermediate in the development of bioactive molecules and materials science. High purity and consistent quality ensure reliable performance in synthetic workflows. Suitable for controlled environments, it requires handling under standard safety protocols for halogenated compounds.
n-Benzyl-4-bromo-n-methylbenzamide structure
325980-59-4 structure
Product Name:n-Benzyl-4-bromo-n-methylbenzamide
CAS No:325980-59-4
MF:C15H14BrNO
MW:304.18176317215
CID:2950896
PubChem ID:751372
Update Time:2025-06-26

n-Benzyl-4-bromo-n-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-苄基-4-溴-N-甲基苯甲酰胺
    • n-benzyl-4-bromo-n-methylbenzamide
    • Cambridge id 5259267
    • HMS1580L12
    • N-Methyl-N-benzyl-4-bromobenzamide
    • STL221341
    • N~1~-benzyl-4-bromo-N~1~-methylbenzamide
    • SR-01000201575-1
    • SR-01000201575
    • SCHEMBL4937857
    • CS-0333007
    • AB00077189-01
    • AKOS000176502
    • AE-848/36304037
    • 325980-59-4
    • n-Benzyl-4-bromo-n-methylbenzamide
    • Inchi: 1S/C15H14BrNO/c1-17(11-12-5-3-2-4-6-12)15(18)13-7-9-14(16)10-8-13/h2-10H,11H2,1H3
    • InChI Key: WGWVCSNOKVXKTB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(N(C)CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 303.02588g/mol
  • Monoisotopic Mass: 303.02588g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 20.3

n-Benzyl-4-bromo-n-methylbenzamide Security Information

n-Benzyl-4-bromo-n-methylbenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1403677-1g
N-benzyl-4-bromo-N-methylbenzamide
325980-59-4 95%
1g
¥3516.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1403677-5g
N-benzyl-4-bromo-N-methylbenzamide
325980-59-4 95%
5g
¥11232.00 2024-08-02

Additional information on n-Benzyl-4-bromo-n-methylbenzamide

Professional Introduction to N-Benzyl-4-bromo-n-methylbenzamide (CAS No. 325980-59-4)

N-Benzyl-4-bromo-n-methylbenzamide, a compound with the chemical identifier CAS No. 325980-59-4, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in drug discovery and development.

The molecular structure of N-Benzyl-4-bromo-n-methylbenzamide consists of a benzamide core substituted with a bromine atom at the 4-position and a benzyl group at the nitrogen position, further modified by an n-methyl group. This specific arrangement imparts distinct physicochemical properties that make it a valuable candidate for further investigation in synthetic chemistry and pharmacological research.

In recent years, the pharmaceutical industry has seen a surge in the exploration of benzamide derivatives due to their diverse biological activities. These derivatives have been implicated in various therapeutic areas, including anti-inflammatory, analgesic, and neuroprotective effects. The presence of the bromine atom in N-Benzyl-4-bromo-n-methylbenzamide enhances its reactivity, making it a versatile scaffold for chemical modifications that can fine-tune its pharmacological profile.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. The benzamide moiety is particularly well-suited for further functionalization, allowing chemists to introduce additional substituents that can modulate binding affinity and selectivity. This flexibility has led to numerous studies exploring its role in developing novel therapeutic agents.

Recent research has highlighted the importance of halogenated aromatic compounds in medicinal chemistry. The bromine atom in N-Benzyl-4-bromo-n-methylbenzamide serves as a key pharmacophore, influencing both metabolic stability and interaction with biological targets. Studies have demonstrated that such halogenated compounds often exhibit enhanced bioavailability and improved pharmacokinetic properties, making them attractive for drug development.

The synthesis of N-Benzyl-4-bromo-n-methylbenzamide involves multi-step organic reactions that showcase the ingenuity of modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore the progress in organic chemistry that enables the production of complex molecules with high precision.

In vitro studies have begun to unravel the biological significance of N-Benzyl-4-bromo-n-methylbenzamide. Initial investigations suggest that it may interact with various enzymes and receptors, potentially leading to therapeutic effects similar to those observed with other benzamide derivatives. However, more comprehensive studies are needed to fully elucidate its mechanism of action and therapeutic potential.

The integration of computational chemistry and high-throughput screening has accelerated the discovery process for novel compounds like N-Benzyl-4-bromo-n-methylbenzamide. By leveraging computational models, researchers can predict binding affinities and optimize molecular structures before conducting costly wet-lab experiments. This approach not only saves time but also enhances the likelihood of identifying compounds with desirable pharmacological properties.

The future prospects for N-Benzyl-4-bromo-n-methylbenzamide are promising, given its structural features and potential applications. As research continues to uncover new biological activities and synthetic pathways, this compound is likely to play a pivotal role in the development of next-generation pharmaceuticals. Its unique combination of reactivity and functionality positions it as a cornerstone in medicinal chemistry innovation.

In conclusion, N-Benzyl-4-bromo-n-methylbenzamide (CAS No. 325980-59-4) stands as a testament to the ongoing advancements in pharmaceutical research. Its multifaceted properties make it an invaluable asset for scientists exploring new therapeutic interventions. As our understanding of its biological significance grows, so too does its potential to contribute to significant breakthroughs in medicine.

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